IOTHALAMATE SODIUM I-125

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

碘他拉米钠 I 125 是一种主要用于评估肾功能的放射性药物。它是碘他拉米酸的钠盐,用放射性同位素碘-125标记。 该化合物在测量肾小球滤过率 (GFR) 方面特别有用,而肾小球滤过率对于评估肾功能至关重要 .

准备方法

合成路线和反应条件

碘他拉米钠 I 125 是通过用碘-125 碘化碘他拉米酸合成的。该过程涉及在受控条件下,碘他拉米酸与碘化钠在氧化剂(通常为氯胺-T)存在下反应。 反应在水性介质中进行,产物使用色谱技术纯化 .

工业生产方法

碘他拉米钠 I 125 的工业生产涉及大规模碘化碘他拉米酸,然后进行纯化和质量控制过程,以确保产品的安全性和有效性。 最终产品是无菌、非热原性水溶液,每毫升包含约 1 毫克碘他拉米钠,放射性浓度为 250-300 µCi/mL .

化学反应分析

反应类型

碘他拉米钠 I 125 由于存在碘原子,主要发生取代反应。 这些反应是由碘他拉米酸富电子芳香环促进的,使其易于发生亲电取代 .

常用试剂和条件

涉及碘他拉米钠 I 125 的反应中常用的试剂包括碘化钠、氯胺-T 以及用于纯化的各种色谱溶剂。 反应通常在温和条件下进行,以防止放射性同位素降解 .

主要产物

碘他拉米酸碘化形成的主要产物是碘他拉米钠 I 125。 其他次要产物可能包括未反应的碘他拉米酸和氧化过程的副产物 .

科学研究应用

碘他拉米钠 I 125 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。它主要用于评估肾病患者的肾小球滤过率 (GFR)。 该化合物还用于各种诊断成像程序,例如血管造影和计算机断层扫描,因为它具有不透射线性 .

除了其医学应用外,碘他拉米钠 I 125 还用于研究肾功能和肾脏疾病的研究。 它也用于开发新的诊断技术和成像剂 .

作用机制

碘他拉米钠 I 125 的作用机制涉及它被肾脏过滤,没有重吸收或分泌。该特性使其成为确定 GFR 的理想剂。 静脉注射后,碘他拉米钠 I 125 被肾小球迅速过滤,从而提供准确可靠的肾功能测量值 .

相似化合物的比较

类似化合物

碘他拉米酸: 碘他拉米钠 I 125 的母体化合物,用作各种成像程序的诊断造影剂.

碘他拉米葡甲胺: 碘他拉米酸的另一种盐形式,在诊断成像中也类似地使用.

独特性

碘他拉米钠 I 125 由于其掺入了放射性同位素碘-125 而独一无二,这使得可以精确准确地测量 GFR。 该特性使其与其他非放射性造影剂区分开来,使其在肾功能评估中特别有价值 .

生物活性

Iothalamate Sodium I-125 is a radiopharmaceutical widely used in clinical settings for assessing renal function, particularly the measurement of glomerular filtration rate (GFR). This article explores its biological activity, mechanism of action, and clinical applications, supported by relevant data and case studies.

Overview of this compound

Chemical Properties:

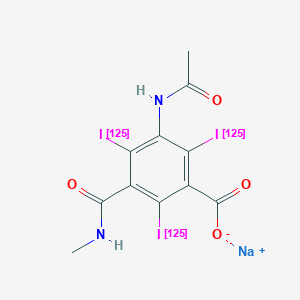

- Molecular Formula: C11H8I3N2O4.Na

- Molecular Weight: 629.8959 g/mol

- Stereochemistry: Achiral

- Charge: Neutral

This compound is a sodium salt of iothalamic acid, labeled with radioactive iodine-125. It serves primarily as a radiographic contrast agent and is utilized in various diagnostic procedures to evaluate kidney function .

Iothalamate acts as a radiotracer that is cleared from the bloodstream by glomerular filtration. Unlike other substances that may undergo tubular secretion or reabsorption, iothalamate clearance closely approximates that of inulin, making it an ideal marker for GFR assessment. After intravenous administration, the effective half-life of I-125 iothalamate is approximately 0.07 days .

Measurement of Glomerular Filtration Rate (GFR)

This compound is primarily used to measure GFR, which is crucial for diagnosing and monitoring renal diseases. The following studies highlight its effectiveness compared to traditional methods:

-

Comparison with Inulin Clearance:

A study involving 19 patients demonstrated that the renal clearances of this compound and inulin were statistically indistinguishable. This suggests that iothalamate can reliably substitute inulin for GFR measurements . -

Reliability and Accuracy:

Research indicates that the clearance of 125I-iothalamate shows minimal bias and high accuracy when compared to other markers like iohexol. The coefficient of variation for test-retest reliability was reported between 6.3% and 8.5%, confirming its robustness as a clinical standard for mGFR assessment . -

Cost-effectiveness:

The use of this compound is often more economical than other methods such as cyanocobalamin Co-57, making it a preferred choice in many clinical settings .

Comparative Clearance Rates

| Substance | Mean Clearance Ratio (to Inulin) | Plasma Protein Binding (%) |

|---|---|---|

| This compound | 1.01 | Negligible |

| Cyanocobalamin Co-57 | Not statistically different | ~22% |

| Endogenous Creatinine | 1.03 | Variable |

This table summarizes the comparative effectiveness and reliability of various substances used for GFR assessment.

Case Studies

-

Study on Renal Function Assessment:

A clinical trial assessed the efficacy of 125I-iothalamate in patients with chronic kidney disease (CKD). The results indicated that using this tracer provided consistent GFR readings across varying stages of CKD, supporting its application in routine clinical practice . -

Large-scale Clinical Trials:

Several large-scale studies have employed iothalamate clearance as a primary endpoint, including the Modification of Diet in Renal Disease Study and the Diabetes Control and Complications Trial, further solidifying its role in renal research .

属性

CAS 编号 |

17692-74-9 |

|---|---|

分子式 |

C11H8I3N2NaO4 |

分子量 |

629.90 g/mol |

IUPAC 名称 |

sodium;3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoate |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12-2,13-2,14-2; |

InChI 键 |

WCIMWHNSWLLELS-SQHZOQHUSA-M |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |

手性 SMILES |

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])C(=O)NC)[125I].[Na+] |

规范 SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |

Key on ui other cas no. |

17692-74-9 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。